molecular formula C7H9NS B157570 3-(Methylthio)aniline CAS No. 1783-81-9

3-(Methylthio)aniline

Cat. No. B157570
CAS RN: 1783-81-9
M. Wt: 139.22 g/mol
InChI Key: KCHLDNLIJVSRPK-UHFFFAOYSA-N
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Description

3-(Methylthio)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a methylthio group attached to the aniline structure. While the provided papers do not directly discuss 3-(Methylthio)aniline, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical behavior and applications of 3-(Methylthio)aniline.

Synthesis Analysis

The synthesis of related compounds involves various methods, including facile synthesis techniques and electrochemical polymerization. For instance, a facile synthesis of exo-methylene 3,1-benzothiazines from ortho-alkynylated aniline with alkyl or aryl isothiocyanates has been described, which could be relevant to the synthesis of 3-(Methylthio)aniline derivatives . Additionally, electrochemical polymerization of aniline and 3-methylthiophene in an ionic liquid has been achieved, suggesting potential methods for synthesizing polymers that include 3-(Methylthio)aniline as a monomer .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Methylthio)aniline has been studied using various techniques. For example, the complex of 2-(methylthio)aniline with palladium(II) has been characterized, revealing a nearly square-planar geometry and bidentate coordination mode . This information can be extrapolated to hypothesize about the coordination chemistry of 3-(Methylthio)aniline.

Chemical Reactions Analysis

Chemical reactions involving methylthio aniline derivatives have been explored, such as the Suzuki-Miyaura C-C coupling catalyzed by a palladium complex of 2-(methylthio)aniline . Additionally, the mono-selective β-C-H arylation of N-methylated amino acids promoted by the 2-(methylthio)aniline directing group has been reported, indicating the potential of 3-(Methylthio)aniline in directed C-H functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from aniline and methylthiophene have been characterized, providing insights into the properties that 3-(Methylthio)aniline-based materials might exhibit. For example, copolymers of aniline and 3-methylthiophene have been studied for their conductivity and thermal stability, which are influenced by the concentration of the monomers used . Furthermore, the photodetection capabilities of a graphene oxide/poly 3-methyl aniline composite have been enhanced, suggesting potential applications in light detection .

Scientific Research Applications

Application 1: Synthesis of Phenyl Azobenzene Sulfonamide Derivatives

  • Summary of the Application : 3-(Methylthio)aniline is used in the synthesis of phenyl azobenzene sulfonamide derivatives . These derivatives can have various applications in the field of medicinal chemistry.
  • Results or Outcomes : The sources do not provide specific results or outcomes for this application .

Application 2: Methylation of Anilines

  • Summary of the Application : 3-(Methylthio)aniline can be used in the methylation of anilines . This process is important in the synthesis of various organic compounds, including pharmaceuticals.
  • Methods of Application : The methylation is catalyzed by cyclometalated ruthenium complexes . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Results or Outcomes : The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure is an attractive alternative to traditional methods that rely on toxic and waste-generating alkylating agents .

Safety And Hazards

3-(Methylthio)aniline is moderately toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it emits toxic vapors of NOx and SOx .

properties

IUPAC Name

3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLDNLIJVSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061964
Record name m-(Methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)aniline

CAS RN

1783-81-9
Record name 3-(Methylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1783-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylthio)aniline
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Record name Benzenamine, 3-(methylthio)-
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Record name m-(Methylthio)aniline
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Record name 3-(methylthio)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
PF Ranken, BG McKinnie - The Journal of Organic Chemistry, 1989 - ACS Publications
(7) Han, CH; McEwen, WE Tetrahedron Lett. 1970, 30, 2629. ride complex which can effect both reorientation and disproportionation of the methylthio group. The insta-bility of the m-(…
Number of citations: 67 pubs.acs.org
MG Cabiddu, S Cabiddu, E Cadoni, R Cannas… - Journal of …, 2001 - Elsevier
The metallation reactions of (methylthio)anilines with organolithium reagents and with the butyllithium–potassium tert-butoxide superbasic mixture are here described. The results show …
Number of citations: 10 www.sciencedirect.com
LY Hu, J Guo, SS Magar, JB Fischer… - Journal of medicinal …, 1997 - ACS Publications
In the mammalian central nervous system, the N-methyl-d-aspartate (NMDA) subclass of glutamate receptors may play an important role in brain diseases such as stroke, brain or spinal …
Number of citations: 99 pubs.acs.org
T Gul, M Krzek, HP Permentier, MW Fraaije… - Drug Metabolism and …, 2016 - ASPET
Mammalian flavin-containing monooxygenases, which are difficult to obtain and study, play a major role in detoxifying various xenobiotics. To provide alternative biocatalytic tools to …
Number of citations: 16 dmd.aspetjournals.org
H Guo, SZ Li, XX Xiong, D Li, ZY Liu, LS Wang, PF Wu - Polyhedron, 2015 - Elsevier
Two remote methylthio group functionalized organoimido derivatives of hexamolybdate, (Bu 4 N) 2 [Mo 6 O 18 (NC 6 H 4 -SCH 3 -p)] (1) and (Bu 4 N) 2 [Mo 6 O 18 (NC 6 H 4 -SCH 3 -m)…
Number of citations: 2 www.sciencedirect.com
Y Hoshika - Journal of Chromatography A, 1976 - Elsevier
… 1 shows the reaction percentagk of benzaldehyde with 2- or 3-methylthioaniline to form the corresponding SchifF bases. These reactions were complete in 4 h at room temperature. As …
Number of citations: 9 www.sciencedirect.com
SJ Lin, YJ Shiao, CW Chi, LM Yang - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Phenylazo benzenesulfonamides were designed and synthesized as β-amyloid (Aβ 40 ) fibril assembly inhibitors, and evaluated for inhibition of Aβ 40 aggregation and neurotoxicity …
Number of citations: 38 www.sciencedirect.com
T Mizutani, K Yamamoto, K Tajima - Journal of Agricultural and …, 1978 - ACS Publications
After single intraperitoneal doses of 21 chlorobiphenyl isomers to mice, the feces were examined for the occurrence of chloro (methylthio) biphenyls and chloro (methylsulfonyl) …
Number of citations: 48 pubs.acs.org
CE Meyet, CH Larsen - The Journal of Organic Chemistry, 2014 - ACS Publications
Difficult-to-access alkyl-substituted quinolines are formed directly from commercially available anilines, aldehydes, and alkynes bearing a variety of substituents. Copper(II) triflate …
Number of citations: 79 pubs.acs.org
W Mączka, K Wińska, M Grabarczyk - Catalysts, 2018 - mdpi.com
The production of chiral sulphoxides is an important part of the chemical industry since they have been used not only as pharmaceuticals and pesticides, but also as catalysts or …
Number of citations: 19 www.mdpi.com

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